

# Electronic structure and bonding in p-Carborane

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## Compound of Interest

Compound Name: *p*-Carborane

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An In-Depth Technical Guide to the Electronic Structure and Bonding in **p-Carborane**

Authored for: Researchers, Scientists, and Drug Development Professionals

## Abstract

Icosahedral carboranes, particularly the para-isomer (1,12-dicarba-closo-dodecaborane,  $C_2B_{10}H_{12}$ ), represent a unique class of molecular clusters with remarkable thermal and chemical stability. Their three-dimensional structure, governed by delocalized sigma-bonding, imparts distinct electronic properties that make them valuable pharmacophores and building blocks in materials science. This guide provides a comprehensive technical overview of the electronic structure and bonding in **p-carborane**, detailing the theoretical framework, key quantitative data, experimental and computational protocols for characterization, and its strategic application in drug development.

## Theoretical Framework: The Unique Bonding of Carboranes

Unlike conventional organic molecules that rely on two-center, two-electron (2c-2e) bonds, the stability of the icosahedral **p-carborane** cage is explained by a delocalized bonding model involving multi-center bonds.<sup>[1]</sup> The electronic structure is rationalized by the Polyhedral Skeletal Electron Pair Theory (PSEPT), commonly known as Wade-Mingos rules.<sup>[2][3]</sup>

Carboranes are classified as closo, nido, arachno, or hypho based on their geometry, which reflects the number of skeletal electron pairs (SEPs) available for cluster bonding.<sup>[2][4]</sup> Closo-

carboranes, such as **p-carborane**, feature a complete, closed polyhedral structure.[5]

According to Wade-Mingos rules, a closo cluster with  $n$  vertices requires  $n+1$  skeletal electron pairs to achieve a stable electronic configuration.[2][6] For **p-carborane** ( $C_2B_{10}H_{12}$ ), the calculation is as follows:

- Total Vertices ( $n$ ): 2 Carbon atoms + 10 Boron atoms = 12 vertices.
- Skeletal Electron Contribution:
  - Each C-H unit contributes 3 valence electrons.
  - Each B-H unit contributes 2 valence electrons.
- Total Skeletal Electrons:  $(2 \times 3) + (10 \times 2) = 26$  electrons.
- Skeletal Electron Pairs (SEPs):  $26 / 2 = 13$  pairs.

Since the number of SEPs (13) is equal to  $n+1$  ( $12+1$ ),  $C_2B_{10}H_{12}$  adopts a stable closo-icosahedral geometry.[2][5] This electron-deficient, delocalized bonding results in significant three-dimensional  $\sigma$ -aromaticity, which is responsible for the cluster's high stability.[4]

Electron Counting for p-Carborane ( $C_2B_{10}H_{12}$ )

Start:  $C_2B_{10}H_{12}$

1. Count Vertices (n)  
 $n = 2 \text{ (C)} + 10 \text{ (B)} = 12$

2. Count Skeletal Electrons  
 $(2 \times CH) + (10 \times BH)$   
 $(2 \times 3e^-) + (10 \times 2e^-) = 26 e^-$

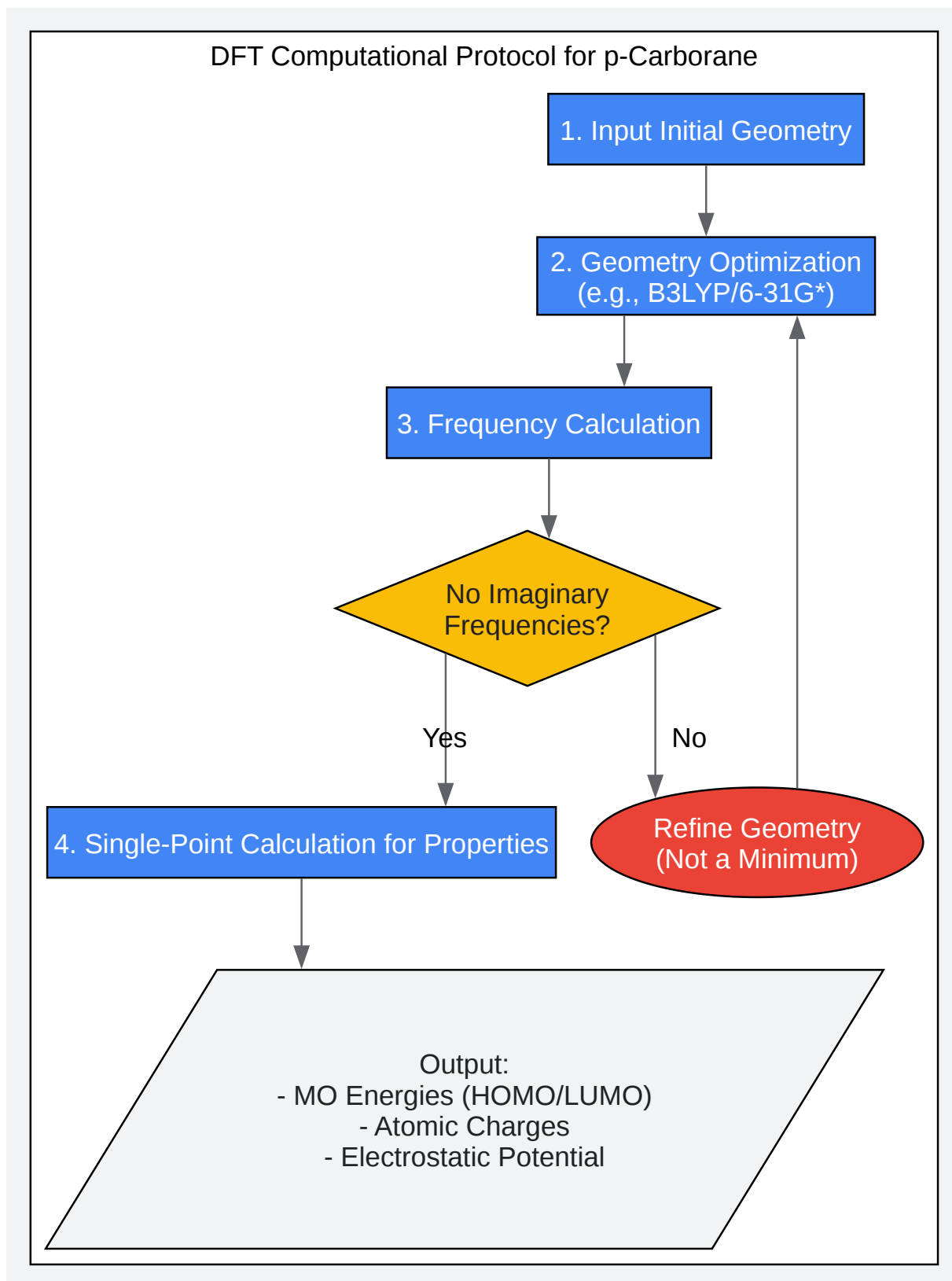
3. Calculate Skeletal Electron Pairs (SEP)  
 $26 e^- / 2 = 13 \text{ SEP}$

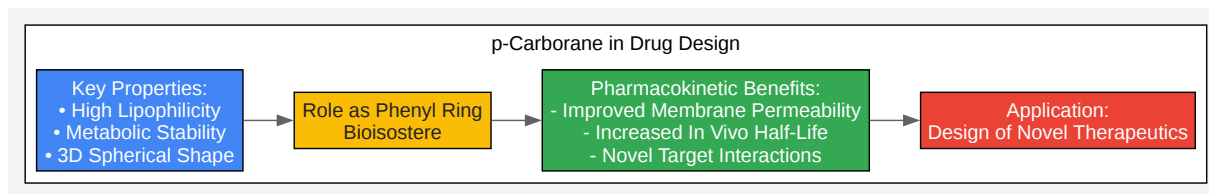
4. Apply n+1 Rule  
 $n + 1 = 12 + 1 = 13$

SEP == n+1 ?

Yes

Result:  
closo-Structure





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